molecular formula C17H17N3O4S B2579653 1-[2-Nitro-4-({[(2-thienylcarbonyl)oxy]imino}methyl)phenyl]piperidine CAS No. 339019-84-0

1-[2-Nitro-4-({[(2-thienylcarbonyl)oxy]imino}methyl)phenyl]piperidine

Cat. No. B2579653
CAS RN: 339019-84-0
M. Wt: 359.4
InChI Key: VZURMTIDTCYLFJ-LDADJPATSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound contains a nitro group (-NO2), a piperidine ring, and a thiophene ring. The nitro group is a very important class of nitrogen derivatives. The nitro group, like the carboxylate anion, is a hybrid of two equivalent resonance structures: The hybrid structure has a full positive charge on nitrogen and a half-negative charge on each oxygen .


Chemical Reactions Analysis

The chemical reactions that this compound might undergo would depend on the conditions and the reagents present. Nitro compounds can undergo a variety of reactions, including reduction to amines and reaction with nucleophiles .


Physical And Chemical Properties Analysis

Nitro compounds generally have high dipole moments due to the polar character of the nitro group. This results in lower volatility of nitro compounds than ketones of about the same molecular weight .

Scientific Research Applications

Nucleophilic Aromatic Substitution of Nitro-Group

Piperidine reactions with nitro-aromatic compounds involve nucleophilic aromatic substitution, leading to compounds like 2-nitro-1-piperidinobenzene. This reaction mechanism, involving an addition-elimination process with rapid expulsion of the nitro group, is crucial for synthesizing various aromatic piperidine derivatives (Pietra & Vitali, 1972).

LC-MS/MS Study of Degradation Processes

Nitisinone (NTBC), a compound with a nitro-aromatic structure similar to the query compound, has been studied for its degradation processes and stability under various conditions. Understanding the stability and degradation pathways of such compounds is essential for their application in medical research (Barchańska et al., 2019).

Synthesis and Evaluation of Ligands for D2-like Receptors

The study of arylcycloalkylamines, including phenyl piperidines, for their binding affinity at D2-like receptors highlights the importance of piperidine derivatives in developing antipsychotic agents. The research underscores the role of arylalkyl substituents in enhancing the potency and selectivity of these compounds (Sikazwe et al., 2009).

Antineoplastic Agents

Piperidine derivatives have shown promise as potential drug candidates in anticancer research. Their ability to induce apoptosis and affect mitochondrial functions suggests their application in designing new antineoplastic agents (Hossain et al., 2020).

Piperazine Derivatives for Therapeutic Use

Piperazine, a close relative of piperidine, serves as a core in many drugs with diverse therapeutic uses, including anticancer and anti-inflammatory agents. The flexibility of the piperazine scaffold for drug discovery highlights the potential of similar structures for developing new therapeutic molecules (Rathi et al., 2016).

properties

IUPAC Name

[(E)-(3-nitro-4-piperidin-1-ylphenyl)methylideneamino] thiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O4S/c21-17(16-5-4-10-25-16)24-18-12-13-6-7-14(15(11-13)20(22)23)19-8-2-1-3-9-19/h4-7,10-12H,1-3,8-9H2/b18-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZURMTIDTCYLFJ-LDADJPATSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=C(C=C(C=C2)C=NOC(=O)C3=CC=CS3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCN(CC1)C2=C(C=C(C=C2)/C=N/OC(=O)C3=CC=CS3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[2-Nitro-4-({[(2-thienylcarbonyl)oxy]imino}methyl)phenyl]piperidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.